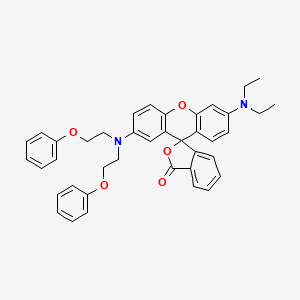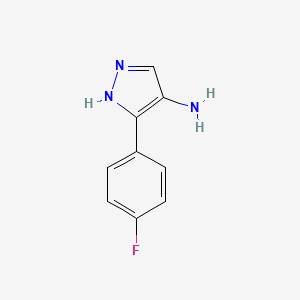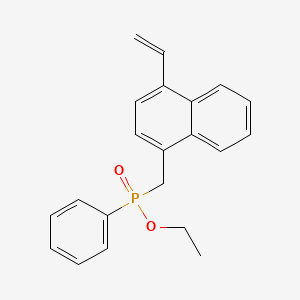
Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester is a chemical compound with the molecular formula C21H21O2P. It is known for its unique structure, which includes a phosphinic acid group, a phenyl group, a vinyl group, and a naphthyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester involves several steps. One common method includes the reaction of phenylphosphinic acid with 4-vinyl-1-naphthylmethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth and proliferation.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In cell signaling, it may interact with receptors on the cell surface, modulating signal transduction and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester can be compared with other similar compounds, such as:
Phenylphosphinic acid: Lacks the vinyl and naphthyl groups, resulting in different chemical properties and reactivity.
4-Vinyl-1-naphthylmethyl chloride: Does not contain the phosphinic acid group, limiting its applications in coordination chemistry and organic synthesis.
Ethyl phenylphosphinate: Similar in structure but lacks the naphthyl group, affecting its biological activity and industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
743-98-6 |
|---|---|
Molekularformel |
C21H21O2P |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
1-ethenyl-4-[[ethoxy(phenyl)phosphoryl]methyl]naphthalene |
InChI |
InChI=1S/C21H21O2P/c1-3-17-14-15-18(21-13-9-8-12-20(17)21)16-24(22,23-4-2)19-10-6-5-7-11-19/h3,5-15H,1,4,16H2,2H3 |
InChI-Schlüssel |
JBHGVILNZVNCRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=CC=C(C2=CC=CC=C12)C=C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



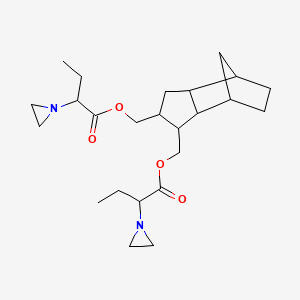
![(E)-3-(4-fluorophenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;oxalic acid](/img/structure/B12701972.png)
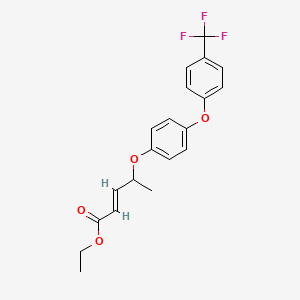
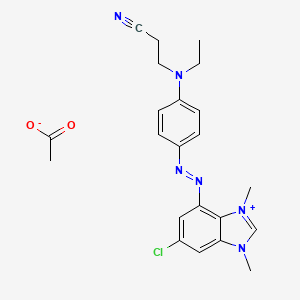



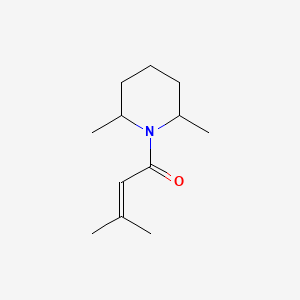

![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)
